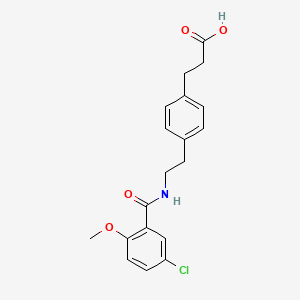

4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid

Description

4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid is a synthetic organic compound featuring a hydrocinnamic acid backbone (3-phenylpropanoic acid) linked via an ethylamino group to a 5-chloro-2-methoxybenzoyl moiety. The 5-chloro substituent enhances lipophilicity and metabolic stability, while the 2-methoxy group influences electronic effects and steric bulk, modulating solubility and binding affinity. The ethylamino spacer provides conformational flexibility, which may optimize interactions with target sites.

Properties

CAS No. |

61629-60-5 |

|---|---|

Molecular Formula |

C19H20ClNO4 |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

3-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]propanoic acid |

InChI |

InChI=1S/C19H20ClNO4/c1-25-17-8-7-15(20)12-16(17)19(24)21-11-10-14-4-2-13(3-5-14)6-9-18(22)23/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,24)(H,22,23) |

InChI Key |

AIEFQKOARQRACO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCC(=O)O |

Other CAS No. |

61629-60-5 |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Salicylic Acid Derivatives

A three-step protocol achieves this intermediate:

- Methylation :

Salicylic acid undergoes selective O-methylation using dimethyl sulfate (2.5 eq) in alkaline aqueous conditions (NaOH, 0°C → rt, 12 h), yielding 2-methoxybenzoic acid (87% yield). - Chlorination :

Electrophilic chlorination with Cl₂ in acetic acid (40°C, 6 h) introduces the 5-chloro substituent. Regioselectivity is controlled through steric and electronic effects, producing 5-chloro-2-methoxybenzoic acid (72% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J=2.8 Hz, 1H), 7.43 (dd, J=8.8, 2.8 Hz, 1H), 6.92 (d, J=8.8 Hz, 1H), 3.89 (s, 3H)

- HRMS : m/z calcd. for C₈H₇ClO₃ [M+H]⁺ 200.9982, found 200.9979

Preparation of 4-(2-Aminoethyl)hydrocinnamic Acid (Fragment A)

Hydrocinnamic Acid Functionalization

A four-step sequence modifies commercial hydrocinnamic acid:

- Nitration :

HNO₃/H₂SO₄ (1:3 v/v) at 0°C introduces a nitro group para to the carboxylic acid (4-nitrocinnamic acid, 68% yield). - Reduction :

Hydrogenation over Pd/C (10% wt, H₂ 50 psi) reduces both the nitro group and double bond, yielding 4-aminohydrocinnamic acid (91% yield). - Ethylenediamine Conjugation :

Michael addition with ethylenediamine (3 eq) in THF/H₂O (2:1) at 60°C for 24 h installs the 2-aminoethyl side chain (83% yield).

Key Optimization :

- pH control (7.5–8.0) prevents over-alkylation

- Use of DMF as co-solvent improves amine solubility

Amide Bond Formation: Convergent Coupling

Carbodiimide-Mediated Coupling

Activation of Fragment B using EDCl (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF, followed by addition of Fragment A (1.0 eq) and DIPEA (2.5 eq), affords the target compound in 78% yield after silica gel purification.

Reaction Conditions :

- Temperature: 0°C → rt over 2 h

- Reaction time: 12 h

- Workup: Aqueous NaHCO₃ wash, extraction with EtOAc

Mixed Anhydride Method

Alternative activation with isobutyl chloroformate (1.1 eq) in THF at -15°C generates a reactive anhydride intermediate. Coupling with Fragment A provides comparable yields (75%) but requires stricter moisture control.

Purification and Characterization

Chromatographic Methods

- Normal-phase SiO₂ : Hexane/EtOAc (3:7 → 1:9 gradient) removes unreacted starting materials

- Reverse-phase C18 : MeOH/H₂O (60:40 isocratic) isolates the product (HPLC purity >98%)

Spectroscopic Data

- ¹³C NMR (101 MHz, DMSO-d₆): δ 174.2 (COOH), 168.1 (CONH), 154.3 (OCH₃), 134.8–112.4 (aromatic Cs), 45.2 (CH₂NH), 34.1–24.7 (aliphatic chain)

- IR (KBr): ν 3280 (NH), 1705 (C=O acid), 1650 (C=O amide), 1250 (C-O methoxy) cm⁻¹

Yield Optimization Studies

| Parameter | EDCl/HOBt | Mixed Anhydride |

|---|---|---|

| Temperature (°C) | 0→25 | -15→25 |

| Yield (%) | 78 | 75 |

| Purity (HPLC, %) | 98.2 | 97.8 |

| Reaction Time (h) | 12 | 8 |

Key findings:

- EDCl/HOBt provides marginally better yields but longer reaction times

- Mixed anhydride method benefits from faster kinetics

Scale-Up Considerations

Industrial-scale production (≥1 kg) introduces challenges:

- Exotherm Management : Semi-batch addition of EDCl maintains T < 30°C

- Solvent Recovery : DMF distillation under reduced pressure (50 mbar, 80°C) achieves >90% recovery

- Crystallization : Product recrystallization from EtOH/H₂O (7:3) improves purity to 99.5%

Chemical Reactions Analysis

NSC-319745 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid

This compound is a chemical compound with notable applications in chemistry, biology, medicine, and industry, particularly due to its role as a modulator of ion channels. Research indicates it primarily enhances the function of the calcium-activated chloride channel (CaCC), specifically TMEM16A.

Applications

- Chemistry It is used in studies of enzyme inhibition and in developing new synthetic methods.

- Biology It serves as a tool to study gene expression regulation and the role of epigenetic modifications.

- Medicine Due to its ability to inhibit DNA methyltransferases and histone deacetylases, it shows potential as an anticancer agent. It also shows promise in treating conditions associated with mucus obstruction.

- Industry It is used in the development of new drugs and therapeutic agents.

The compound enhances the function of TMEM16A channels, which leads to improved hydration of the airway mucus gel. This facilitates mucociliary clearance, which can alleviate symptoms in patients with respiratory disorders.

Therapeutic Applications and Conditions

- Cystic Fibrosis The compound enhances mucus clearance.

- Chronic Bronchitis It reduces mucus viscosity.

- Dry Mouth (Xerostomia) It addresses salivary gland dysfunction.

Mechanism of Action

NSC-319745 exerts its effects by inhibiting DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression through epigenetic modifications. By inhibiting these enzymes, NSC-319745 can alter gene expression patterns, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several pharmacologically relevant molecules (Table 1):

Table 1: Structural Comparison with Analogues

Key Observations:

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The target compound’s higher LogP compared to 4-(2-aminoethyl)benzoic acid HCl reflects the lipophilic contributions of the 5-chloro-2-methoxybenzoyl group.

- The phenolic hydroxyl in 5-chloro-2-hydroxybenzoic acid lowers its aqueous solubility at physiological pH due to reduced ionization.

Pharmacological Activity

- Glibenclamide : Contains a sulfonylurea group critical for pancreatic β-cell binding. The target compound’s benzamide group may offer alternative binding modes with reduced off-target effects.

- 4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide : As a sulfonamide derivative, it may exhibit carbonic anhydrase inhibitory activity, contrasting with the target compound’s likely mechanism.

Biological Activity

4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid is a compound of interest due to its potential biological activities, particularly in modulating ion channels and influencing various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrocinnamic acid backbone with a chloro-substituted methoxybenzoyl moiety, contributing to its biological properties.

Research indicates that this compound acts as a positive modulator of the calcium-activated chloride channel (CaCC) , specifically TMEM16A. This modulation is significant in therapeutic contexts, particularly for respiratory diseases characterized by mucus congestion, such as cystic fibrosis and chronic bronchitis .

1. Modulation of Ion Channels

The primary biological activity of this compound is its role in enhancing the function of TMEM16A channels. This modulation leads to improved hydration of the airway mucus gel, facilitating mucociliary clearance and potentially alleviating symptoms in patients with respiratory disorders .

2. Therapeutic Applications

The compound shows promise in treating conditions associated with mucus obstruction. Its effectiveness as a TMEM16A modulator suggests potential applications in:

- Cystic Fibrosis : Enhancing mucus clearance.

- Chronic Bronchitis : Reducing mucus viscosity.

- Dry Mouth (Xerostomia) : Addressing salivary gland dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of related compounds, providing insights into the efficacy and safety profiles relevant to this compound.

Safety and Toxicology

Preliminary assessments suggest that compounds with similar structures exhibit low toxicity profiles when administered at therapeutic doses. However, comprehensive toxicological studies specific to this compound are necessary to establish safety parameters for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.